molecular formula C8H7BrN2 B13552582 3-(Bromomethyl)imidazo[1,2-a]pyridine

3-(Bromomethyl)imidazo[1,2-a]pyridine

Cat. No.: B13552582
M. Wt: 211.06 g/mol
InChI Key: UNPORLJQZYNHQO-UHFFFAOYSA-N
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Description

3-(Bromomethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its broad spectrum of biological activities and applications in medicinal chemistry. The bromomethyl group at the 3-position of the imidazo[1,2-a]pyridine ring enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)imidazo[1,2-a]pyridine typically involves the reaction of 2-aminopyridine with α-haloketones. One common method is the condensation of 2-aminopyridine with bromoacetaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine ring . Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent to introduce the bromomethyl group at the 3-position .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. One-pot synthesis techniques, which combine multiple reaction steps into a single process, are favored for their efficiency and reduced environmental impact . These methods typically involve the use of readily available starting materials and mild reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

    Oxidation: Reagents such as DMSO and copper catalysts are used under oxidative conditions.

    Radical Reactions: Transition metal catalysts or metal-free oxidants are employed under controlled conditions.

Major Products Formed

    Substituted Imidazo[1,2-a]pyridines: Formed through nucleophilic substitution reactions.

    Imidazo[1,2-a]pyridine-3-carboxaldehyde: Formed through oxidation reactions.

    Functionalized Imidazo[1,2-a]pyridines: Formed through radical reactions.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the bromomethyl group.

    3-Methylimidazo[1,2-a]pyridine: A similar compound with a methyl group instead of a bromomethyl group.

    3-Chloromethylimidazo[1,2-a]pyridine: A compound with a chloromethyl group at the 3-position.

Uniqueness

3-(Bromomethyl)imidazo[1,2-a]pyridine is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials .

Properties

IUPAC Name

3-(bromomethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPORLJQZYNHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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